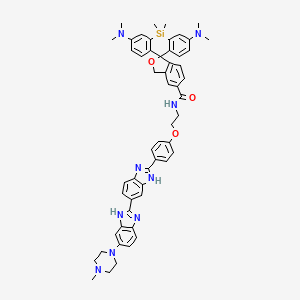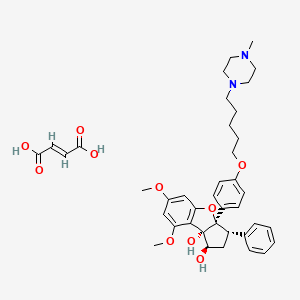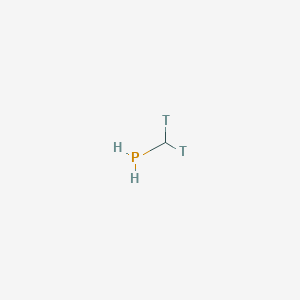
DL-Menthone-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Menthone-d8, also known as (±)-Menthone-d8, is a deuterated labeled compound of Fructose-glutamic acid. It is primarily used in scientific research as a stable isotope for various applications. The compound has a molecular formula of C10H10D8O and a molecular weight of 162.30 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DL-Menthone-d8 is synthesized through the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecular structure of Fructose-glutamic acid. This process involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified and characterized using various analytical techniques to confirm its isotopic labeling and chemical structure .
Análisis De Reacciones Químicas
Types of Reactions
DL-Menthone-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
DL-Menthone-d8 is widely used in scientific research for various applications, including:
Chemistry: Used as a tracer for quantitation during the drug development process.
Biology: Employed in metabolic studies to understand the pharmacokinetic and metabolic profiles of drugs.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications
Mecanismo De Acción
The mechanism of action of DL-Menthone-d8 involves its incorporation into drug molecules as a stable isotope. This incorporation can affect the pharmacokinetic and metabolic profiles of the drugs, leading to improved stability and reduced metabolic degradation. The molecular targets and pathways involved depend on the specific drug molecules into which this compound is incorporated .
Comparación Con Compuestos Similares
Similar Compounds
Menthone: A naturally occurring compound with similar chemical structure but without deuterium labeling.
Menthol: Another related compound with similar applications in pharmaceuticals and industry.
Uniqueness
DL-Menthone-d8 is unique due to its deuterium labeling, which provides distinct advantages in scientific research and drug development. The incorporation of deuterium can lead to improved stability and reduced metabolic degradation of drug molecules, making this compound a valuable tool in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
162.30 g/mol |
Nombre IUPAC |
(3R,6S)-2,2-dideuterio-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1/i1D3,2D3,6D2 |
Clave InChI |
NFLGAXVYCFJBMK-KCRPTXFPSA-N |
SMILES isomérico |
[2H]C1([C@@H](CC[C@H](C1=O)C(C([2H])([2H])[2H])C([2H])([2H])[2H])C)[2H] |
SMILES canónico |
CC1CCC(C(=O)C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B12381692.png)



![2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12381730.png)


![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B12381743.png)
![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)





